molecular formula C22H23ClN4O5S B277410 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide

Katalognummer B277410
Molekulargewicht: 491 g/mol
InChI-Schlüssel: HGKONNLRPVZOJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of a specific enzyme that is involved in various biochemical processes.

Wissenschaftliche Forschungsanwendungen

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide has several potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme that is involved in various biochemical processes. Therefore, it can be used to study the role of this enzyme in different biological pathways. Additionally, this compound has been shown to have anticancer activity in various cancer cell lines. Therefore, it can be used in cancer research to develop new therapies. Furthermore, this compound has been shown to have anti-inflammatory and anti-oxidant properties. Therefore, it can be used in studies related to inflammation and oxidative stress.

Wirkmechanismus

The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide involves the inhibition of a specific enzyme called glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that is involved in various cellular processes such as glycogen metabolism, gene expression, cell proliferation, and apoptosis. Inhibition of GSK-3β by this compound leads to the activation of various signaling pathways that regulate different biological processes.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide in lab experiments are its potent inhibitory activity against GSK-3β, its anticancer activity, and its anti-inflammatory and anti-oxidant properties. However, the limitations of using this compound in lab experiments are its potential toxicity and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the research on 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide. One potential direction is the development of this compound as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Furthermore, there is a need for the development of more efficient synthesis methods for this compound. Finally, this compound can be used as a tool to study the role of GSK-3β in various biological processes.
Conclusion:
This compound is a chemical compound that has several potential applications in scientific research. This compound is a potent inhibitor of GSK-3β and has anticancer, anti-inflammatory, and anti-oxidant properties. The synthesis of this compound involves several steps, and its use in lab experiments has advantages and limitations. There are several future directions for the research on this compound, including its development as a therapeutic agent and the study of its mechanism of action.

Synthesemethoden

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide involves several steps. Initially, 2-chlorobenzonitrile is reacted with hydrazine hydrate to form 2-chlorobenzohydrazide. This compound is then reacted with ethyl chloroacetate to form 2-chloro-N-ethylacetamide. The next step involves the reaction of 2-chloro-N-ethylacetamide with potassium hydroxide and carbon disulfide to form 2-chloro-N-ethyl-2-imidazoline. This compound is then reacted with 4-(morpholin-4-ylsulfonyl)phenylboronic acid to form 4-(morpholin-4-ylsulfonyl)phenyl(2-chloroethyl)imidazolium chloride. Finally, this compound is reacted with 3-(2-aminophenyl)-1,2,4-oxadiazole to form this compound.

Eigenschaften

Molekularformel

C22H23ClN4O5S

Molekulargewicht

491 g/mol

IUPAC-Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C22H23ClN4O5S/c23-19-5-2-1-4-18(19)22-25-21(32-26-22)7-3-6-20(28)24-16-8-10-17(11-9-16)33(29,30)27-12-14-31-15-13-27/h1-2,4-5,8-11H,3,6-7,12-15H2,(H,24,28)

InChI-Schlüssel

HGKONNLRPVZOJO-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4Cl

Kanonische SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.